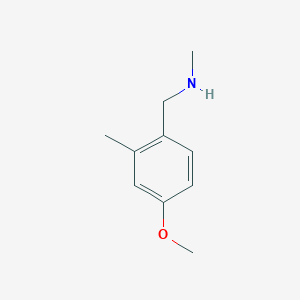
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions typically involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced crystallization techniques, such as slow evaporation and liquid-liquid diffusion, can help in obtaining the desired product with high crystallinity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide are used for free radical bromination.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential use in antidepressants and analgesics.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . The compound’s effects on memory acquisition, formation, and consolidation have been studied in preclinical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares a similar methoxy and methyl substitution pattern but differs in its functional groups.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with similar structural features.
Uniqueness
1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-6-10(12-3)5-4-9(8)7-11-2/h4-6,11H,7H2,1-3H3 |
Clave InChI |
QMYOPHDABNGJTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


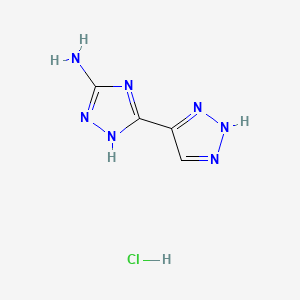
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
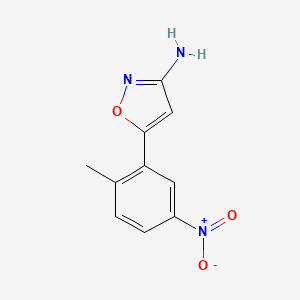
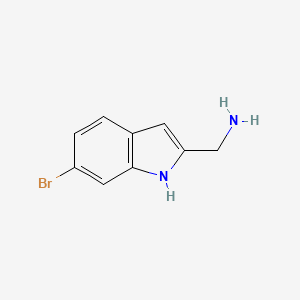
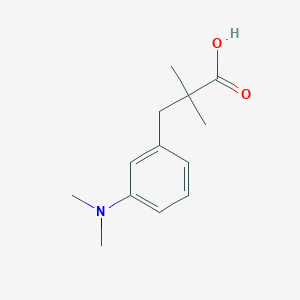
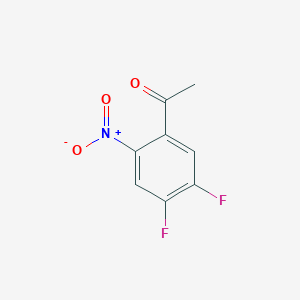
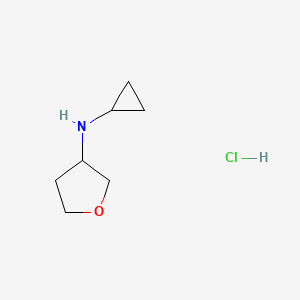
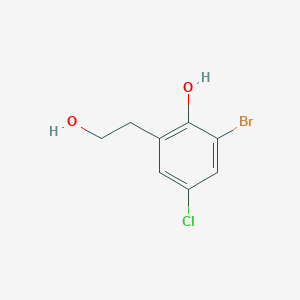
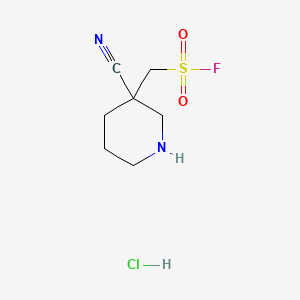
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
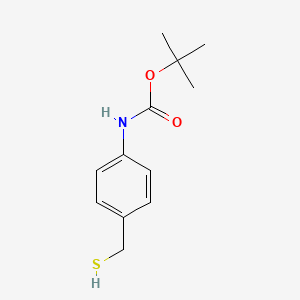
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
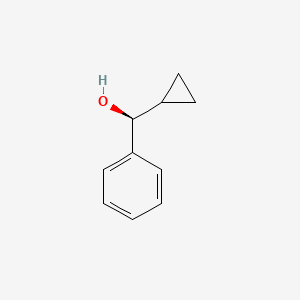
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
